molecular formula C12H11NO5 B2868100 4-oxo-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanoic acid CAS No. 26518-86-5

4-oxo-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanoic acid

Cat. No.: B2868100
CAS No.: 26518-86-5
M. Wt: 249.222
InChI Key: GGVAABMOHZYRRX-UHFFFAOYSA-N
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Description

4-oxo-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanoic acid is a bicyclic organic compound featuring a benzoxazine moiety fused with a butanoic acid backbone. The benzoxazine ring system (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl) contributes to its aromatic and electron-rich properties, while the ketone and carboxylic acid groups enhance its reactivity in synthetic and biological contexts . This compound is structurally distinct due to its dual functional groups, which enable applications in medicinal chemistry and materials science, particularly as a precursor for bioactive molecules or polymer intermediates .

Properties

IUPAC Name

4-oxo-4-(3-oxo-4H-1,4-benzoxazin-6-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-9(2-4-12(16)17)7-1-3-10-8(5-7)13-11(15)6-18-10/h1,3,5H,2,4,6H2,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVAABMOHZYRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanoic acid typically involves multiple steps, starting with the formation of the benzoxazine ring. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. Continuous flow chemistry and other advanced techniques can be employed to enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups in its structure allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed: The reactions can lead to the formation of various derivatives, including hydroxylated, methylated, or halogenated versions of the original compound, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological activities of benzoxazinones have been studied extensively. This compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a potential candidate for drug development.

Medicine: Due to its biological activity, 4-oxo-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanoic acid could be explored for its therapeutic potential. Research into its effects on various diseases and conditions is ongoing.

Industry: In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The target compound’s unsubstituted benzoxazine ring allows for broader functionalization, whereas methylated analogs are more sterically hindered .

Comparison with Non-Benzoxazine Derivatives

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic Acid

  • Structure : Features a phenyl group and a sulfanyl-carboxymethyl substituent instead of the benzoxazine moiety .
  • Crystallographic studies confirm planar geometry, favoring stacking interactions .

Fmoc-D-Asp(OPP)-OH (CAS 855853-24-6)

  • Structure : An Fmoc-protected aspartic acid derivative with a 2-phenylpropan-2-yloxy group .
  • Applications: Used in solid-phase peptide synthesis due to its orthogonal protecting groups, contrasting with the target compound’s lack of amino acid functionality .

Biological Activity

The compound 4-oxo-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanoic acid is a derivative of the benzoxazine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C10H9NO4C_{10}H_{9}NO_{4}, with a molecular weight of approximately 207.18 g/mol. The compound features a benzoxazine moiety known for contributing to various biological effects.

Antimicrobial Activity

Research indicates that compounds containing the benzoxazine structure exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Properties

The anticancer potential of benzoxazine derivatives has been well-documented. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study:
In a study by Gupta et al. (1993), a related benzoxazine derivative was tested against human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Anti-inflammatory Effects

Benzoxazine derivatives have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce oxidative stress in various models of inflammation.

Mechanism of Action:
The anti-inflammatory effects are believed to stem from the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a critical role in the inflammatory response.

Pharmacokinetics

Initial pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics and moderate bioavailability. Further studies are needed to fully understand its metabolic pathways and elimination routes.

Toxicity Profile

Toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents certain risks. Safety evaluations have shown irritant properties at higher concentrations, necessitating careful dosage management in therapeutic applications.

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